1,2,4-Triazin-3-amine, 5,6-bis(4-methoxyphenyl)-N-(1-methylethyl)-, 1-oxide
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Overview
Description
1,2,4-Triazin-3-amine, 5,6-bis(4-methoxyphenyl)-N-(1-methylethyl)-, 1-oxide is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two methoxyphenyl groups and an isopropyl group attached to the triazine ring, along with an oxide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazin-3-amine, 5,6-bis(4-methoxyphenyl)-N-(1-methylethyl)-, 1-oxide typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as nitriles or amidines.
Introduction of Methoxyphenyl Groups: The methoxyphenyl groups can be introduced via electrophilic aromatic substitution reactions using methoxybenzene derivatives.
Attachment of the Isopropyl Group: The isopropyl group can be introduced through alkylation reactions using isopropyl halides.
Oxidation: The final step involves the oxidation of the triazine ring to introduce the oxide functional group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common techniques include batch reactors and continuous flow reactors, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazin-3-amine, 5,6-bis(4-methoxyphenyl)-N-(1-methylethyl)-, 1-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can convert the oxide group back to the parent triazine compound.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,4-Triazin-3-amine, 5,6-bis(4-methoxyphenyl)-N-(1-methylethyl)-, 1-oxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazine: The parent compound with a simpler structure.
5,6-Diphenyl-1,2,4-triazine: Lacks the methoxy groups and isopropyl group.
1,2,4-Triazin-3-amine: A simpler derivative without the methoxyphenyl and isopropyl groups.
Uniqueness
1,2,4-Triazin-3-amine, 5,6-bis(4-methoxyphenyl)-N-(1-methylethyl)-, 1-oxide is unique due to the presence of both methoxyphenyl groups and an isopropyl group, along with the oxide functional group. These structural features may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
82123-07-7 |
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Molecular Formula |
C20H22N4O3 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
5,6-bis(4-methoxyphenyl)-1-oxido-N-propan-2-yl-1,2,4-triazin-1-ium-3-amine |
InChI |
InChI=1S/C20H22N4O3/c1-13(2)21-20-22-18(14-5-9-16(26-3)10-6-14)19(24(25)23-20)15-7-11-17(27-4)12-8-15/h5-13H,1-4H3,(H,21,22,23) |
InChI Key |
LMRZROMCZORUFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC(=C([N+](=N1)[O-])C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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